molecular formula C10H8FNO2S2 B2414856 4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride CAS No. 2137713-81-4

4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride

Cat. No.: B2414856
CAS No.: 2137713-81-4
M. Wt: 257.3
InChI Key: FMWJRTYSCKGOBO-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride is an organic compound that features a thiazole ring, a benzene ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride typically involves the reaction of 4-methyl-1,3-thiazole with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This property makes it a valuable tool in biochemical research for studying enzyme function and inhibition .

Comparison with Similar Compounds

  • 4-(4-Methyl-1,3-thiazol-2-yl)thio]methylbenzoic acid
  • 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
  • 4-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methylbenzonitrile

Comparison: 4-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds may lack this functional group and therefore exhibit different chemical and biological properties .

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S2/c1-7-6-15-10(12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWJRTYSCKGOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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